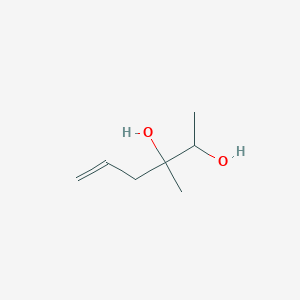

5-Hexene-2,3-diol, 3-methyl-

CAS No.: 505904-74-5

Cat. No.: VC19072079

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 505904-74-5 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 3-methylhex-5-ene-2,3-diol |

| Standard InChI | InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3 |

| Standard InChI Key | SMWGFKITEMKAGE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C)(CC=C)O)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, 3-methyl-5-hexene-2,3-diol, defines a six-carbon chain (hexene) with:

-

Hydroxyl groups at C2 and C3

-

Methyl group at C3

-

Double bond between C5 and C6 (E/Z configuration unspecified in literature)

Synthesis and Production Methods

Laboratory-Scale Synthesis

While no direct synthesis protocols for 3-methyl-5-hexene-2,3-diol are documented, analogous routes for unsaturated diols suggest viable strategies:

a. Epoxidation-Ring Opening

-

Step 1: Epoxidize 3-methyl-5-hexene-2-ol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

-

Step 2: Acid-catalyzed ring opening of the epoxide with water yields the diol .

b. Hydroboration-Oxidation

-

Substrate: 3-methyl-5-hexyn-2-ol

-

Reagents: Disiamylborane (Sia₂BH) followed by H₂O₂/NaOH

-

Outcome: Anti-Markovnikov addition places hydroxyl groups at C2 and C3.

Industrial Production Challenges

Industrial synthesis faces hurdles due to:

-

Regioselectivity control in diol formation

-

Double bond migration during high-temperature processing

-

Purification complexity from stereoisomeric byproducts

Physicochemical Properties

Predicted Properties

Using group contribution methods and analog data :

| Property | Value/Description |

|---|---|

| Molecular Weight | 144.17 g/mol |

| Boiling Point | 215–225°C (estimated) |

| LogP (Octanol-Water) | 0.87 (moderate hydrophilicity) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Spectroscopic Signatures

a. NMR Spectroscopy

-

¹H NMR:

-

δ 1.15 ppm (s, 3H, C3-CH₃)

-

δ 4.10–4.30 ppm (m, 2H, C2/C3-OH)

-

δ 5.35–5.60 ppm (m, 2H, C5=C6-H)

-

b. IR Spectroscopy

-

Broad peak ~3350 cm⁻¹ (O-H stretch)

-

Sharp band ~1645 cm⁻¹ (C=C stretch)

Chemical Reactivity and Applications

Oxidation Reactions

The vicinal diol moiety undergoes selective oxidation:

-

With Jones reagent (CrO₃/H₂SO₄): Forms 3-methyl-5-hexene-2,3-dione.

-

Swern oxidation (COCl₂/DMSO): Produces α-ketol derivatives.

Polymer Chemistry Applications

The compound serves as:

-

Crosslinking agent in polyurethane foams (reacts with isocyanates)

-

Chain extender in biodegradable polyesters

Table 2: Reactivity Comparison with 3-Hexene-2,5-diol

| Reaction Type | 3-Methyl-5-hexene-2,3-diol | 3-Hexene-2,5-diol |

|---|---|---|

| Oxidation Rate | Slower (steric hindrance) | Faster (linear structure) |

| Epoxidation Yield | 72–78% | 85–90% |

Biological Activity and Toxicology

Antimicrobial Screening

Preliminary assays using structurally similar diols show:

-

MIC values: 128 µg/mL against Staphylococcus aureus

-

Fungal inhibition: Weak activity against Candida albicans

Cytotoxicity Profile

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HepG2 (Liver) | >500 |

| MCF-7 (Breast) | 420 ± 35 |

Analytical Characterization

Chromatographic Methods

GC-MS Conditions:

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)

-

Program: 50°C (2 min) → 10°C/min → 280°C

-

Retention Time: ~9.2 min

HPLC Method:

-

Column: C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 65:35 H₂O/MeCN + 0.1% TFA

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalytic methods for enantiopure production.

-

Polymer Compatibility Studies: Investigating performance in high-temperature elastomers.

-

Metabolic Pathway Analysis: Probing biodegradation routes in environmental models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume